molecular formula C10H18O3 B8151156 3-Hydroxymethyl-cyclobutanecarboxylic acid tert-butyl ester

3-Hydroxymethyl-cyclobutanecarboxylic acid tert-butyl ester

Cat. No.: B8151156
M. Wt: 186.25 g/mol
InChI Key: HFUMDZOJZDBIGX-UHFFFAOYSA-N
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Description

3-Hydroxymethyl-cyclobutanecarboxylic acid tert-butyl ester is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol It is a derivative of cyclobutane, featuring a hydroxymethyl group and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxymethyl-cyclobutanecarboxylic acid tert-butyl ester typically involves the esterification of 3-Hydroxymethyl-cyclobutanecarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxymethyl-cyclobutanecarboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxymethyl-cyclobutanecarboxylic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxymethyl-cyclobutanecarboxylic acid tert-butyl ester involves its interaction with various molecular targets and pathways. For instance, in biological systems, the ester group can be hydrolyzed by esterases to release the active hydroxymethyl-cyclobutanecarboxylic acid, which can then participate in further biochemical reactions . The hydroxymethyl group can undergo oxidation or reduction, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The tert-butyl ester group in 3-Hydroxymethyl-cyclobutanecarboxylic acid tert-butyl ester provides steric hindrance, which can influence the compound’s reactivity and stability. This makes it distinct from other esters with smaller alkyl groups, potentially offering different reactivity profiles and applications .

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-10(2,3)13-9(12)8-4-7(5-8)6-11/h7-8,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUMDZOJZDBIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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